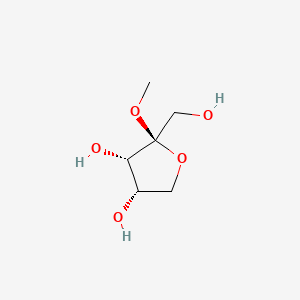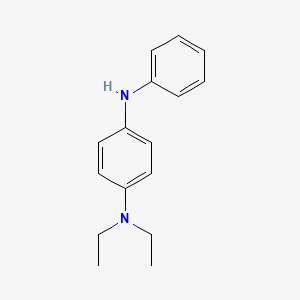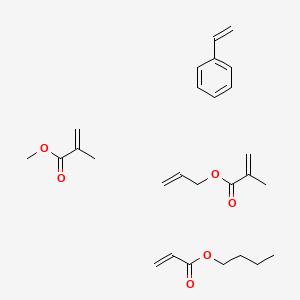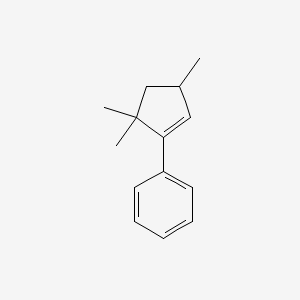![molecular formula C11H8FTl B14650417 [1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane CAS No. 53300-14-4](/img/structure/B14650417.png)
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane: is a chemical compound that features a thallium atom bonded to a cyclopentadienyl ring substituted with a 4-fluorophenyl group
Métodos De Preparación
The synthesis of [1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane typically involves the reaction of thallium salts with cyclopentadienyl derivatives. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopentadienylation: This involves the reaction of thallium salts with cyclopentadienyl anions in the presence of a base.
Fluorophenyl Substitution:
Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of thallium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thallium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases, acids, and solvents like dichloromethane or tetrahydrofuran. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include various thallium-containing compounds and substituted cyclopentadienyl derivatives.
Aplicaciones Científicas De Investigación
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organothallium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a subject of study in bioinorganic chemistry, particularly in understanding the interactions of thallium with biological molecules.
Medicine: Research is ongoing into the potential use of thallium compounds in medical imaging and as therapeutic agents.
Mecanismo De Acción
The mechanism of action of [1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane involves its interaction with molecular targets through coordination chemistry. The thallium atom can form bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved include:
Coordination with Ligands: The thallium atom can coordinate with ligands such as phosphines, amines, and other donor molecules.
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in redox processes.
Molecular Targets: Potential molecular targets include enzymes and proteins that can bind to thallium, affecting their function and activity.
Comparación Con Compuestos Similares
[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane can be compared with other similar compounds, such as:
Cyclopentadienylthallium Compounds: These compounds share the cyclopentadienyl ring but differ in the substituents attached to the ring.
Fluorophenylthallium Compounds: These compounds have the fluorophenyl group but may differ in the nature of the thallium coordination.
Unique Properties: The combination of the cyclopentadienyl ring and the fluorophenyl group in this compound gives it unique electronic and steric properties, making it distinct from other thallium compounds.
Propiedades
Número CAS |
53300-14-4 |
|---|---|
Fórmula molecular |
C11H8FTl |
Peso molecular |
363.56 g/mol |
Nombre IUPAC |
[1-(4-fluorophenyl)cyclopenta-2,4-dien-1-yl]thallium |
InChI |
InChI=1S/C11H8F.Tl/c12-11-7-5-10(6-8-11)9-3-1-2-4-9;/h1-8H; |
Clave InChI |
GLONIVDAXPCHTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(C=C1)(C2=CC=C(C=C2)F)[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)

![3-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14650357.png)



![dimethyl 2-[(Z)-but-2-enylidene]propanedioate](/img/structure/B14650389.png)




![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
